molecular formula C26H22N2O8S B11579846 methyl 2-[3,9-dioxo-1-(3,4,5-trimethoxyphenyl)-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate

methyl 2-[3,9-dioxo-1-(3,4,5-trimethoxyphenyl)-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B11579846
M. Wt: 522.5 g/mol
InChI Key: NHSFFAZVFMULRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 2-[3,9-DIOXO-1-(3,4,5-TRIMETHOXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a chromeno-pyrrol moiety, a thiazole ring, and multiple methoxy groups. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and complex structure.

Preparation Methods

The synthesis of METHYL 2-[3,9-DIOXO-1-(3,4,5-TRIMETHOXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE typically involves multi-step synthetic routes. The process begins with the preparation of the chromeno-pyrrol core, followed by the introduction of the thiazole ring and the methoxy groups. Common reagents used in these reactions include various acids, bases, and organic solvents. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as temperature control, use of catalysts, and purification techniques like recrystallization and chromatography .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .

Scientific Research Applications

METHYL 2-[3,9-DIOXO-1-(3,4,5-TRIMETHOXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds include other heterocyclic molecules with chromeno-pyrrol and thiazole moieties. Compared to these compounds, METHYL 2-[3,9-DIOXO-1-(3,4,5-TRIMETHOXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is unique due to its specific substitution pattern and the presence of multiple methoxy groups. This uniqueness may contribute to its distinct biological activities and chemical properties .

Properties

Molecular Formula

C26H22N2O8S

Molecular Weight

522.5 g/mol

IUPAC Name

methyl 2-[3,9-dioxo-1-(3,4,5-trimethoxyphenyl)-1H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C26H22N2O8S/c1-12-23(25(31)35-5)37-26(27-12)28-19(13-10-16(32-2)21(34-4)17(11-13)33-3)18-20(29)14-8-6-7-9-15(14)36-22(18)24(28)30/h6-11,19H,1-5H3

InChI Key

NHSFFAZVFMULRW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC(=C(C(=C5)OC)OC)OC)C(=O)OC

Origin of Product

United States

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